Potency and Selectivity Profile Against Plasmodium DHODH Enzymes
DSM705 exhibits a distinct potency profile against P. falciparum DHODH (PfDHODH) and P. vivax DHODH (PvDHODH) compared to its structural analog DSM502. While DSM502 is more potent against both enzymes, DSM705 maintains a nanomolar potency with no inhibition of the human enzyme, establishing a clear selectivity window [1].
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | PfDHODH IC50 = 95 nM; PvDHODH IC50 = 52 nM; hDHODH IC50 > 100 μM |
| Comparator Or Baseline | DSM502: PfDHODH IC50 = 20 nM; PvDHODH IC50 = 14 nM; hDHODH IC50 > 100 μM [1] |
| Quantified Difference | DSM705 is 4.75-fold less potent against PfDHODH and 3.7-fold less potent against PvDHODH than DSM502. |
| Conditions | In vitro enzyme inhibition assays using recombinant PfDHODH, PvDHODH, and human DHODH. |
Why This Matters
This comparative potency data allows researchers to select the appropriate chemical probe based on the required potency window and to study structure-activity relationships that drive species selectivity.
- [1] Palmer, M. J., Deng, X., Watts, S., Krilov, G., Gerasyuto, A., Kokkonda, S., ... & Phillips, M. A. (2021). Potent Antimalarials with Development Potential Identified by Structure-Guided Computational Optimization of a Pyrrole-Based Dihydroorotate Dehydrogenase Inhibitor Series. Journal of Medicinal Chemistry, 64(9), 6085-6136. View Source
